molecular formula C12H9N3OS B2947875 N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide CAS No. 2034338-79-7

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide

Cat. No.: B2947875
CAS No.: 2034338-79-7
M. Wt: 243.28
InChI Key: BKYMBBUNRFLYRK-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, incorporating the privileged pyrazolo[1,5-a]pyridine scaffold. This heterocyclic system is recognized as a versatile framework for developing new therapeutic agents, with documented applications in creating compounds that exhibit excellent in vitro potency against challenging biological targets . The integration of the thiophene-3-carboxamide moiety is a strategic feature, as thiophene is a well-established bioisostere for benzene and other aromatic rings; this substitution is a common and powerful tactic in medicinal chemistry to optimize the pharmacokinetic properties, binding affinity, and metabolic stability of lead compounds . The specific molecular architecture of this compound makes it a valuable intermediate for researchers investigating the structure-activity relationships (SAR) of fused heterocyclic systems. Its structure is particularly relevant for probing biological pathways modulated by kinase enzymes, as analogous pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores have been extensively explored as potent and selective inhibitors of a wide range of kinases, including EGFR, B-Raf, and CK2, which are critical targets in oncology . Furthermore, the presence of the thiophene ring may impart unique electronic and steric properties, influencing the molecule's interaction with biological targets such as G-protein coupled receptors or ion channels, as seen in other thiophene-fused heterocycles studied for central nervous system (CNS) disorders . This compound is an essential tool for synthetic chemists aiming to build structurally diverse libraries and for pharmacologists conducting high-throughput screening campaigns to identify new bioactive molecules.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-ylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYMBBUNRFLYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a nitrogen source and a 1,3-dipole, with the reaction being carried out under controlled temperature and solvent conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve high throughput and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide and related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
This compound (Target) Pyrazolo[1,5-a]pyridine Thiophene-3-carboxamide at position 5 Not explicitly reported
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 3-Methylphenylpyrazole Anticancer (cell line inhibition)
N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Tetrahydropyrazolo[1,5-a]pyrimidine Thienyl, trifluoromethyl, chloro-methoxyphenyl Kinase inhibition (implied)
N,N-Dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide Imidazo[1,5-a]pyridine Piperazine-carboxamide, sulfamoyl PARG inhibition (anticancer)
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Pyrazolo[1,5-a][1,3,5]triazine Dichloromethyl Anticancer (in vitro screening)

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine (e.g., in ) and imidazo[1,5-a]pyridine (e.g., in ), which alter electronic properties and binding affinities. Pyrimidine-containing analogs often exhibit enhanced π-π stacking interactions in kinase binding pockets .

Substituent Effects :

  • The thiophene-3-carboxamide group in the target compound may confer distinct electronic and steric properties compared to phenylpyrazole () or thienyl-trifluoromethyl () substituents. Thiophene’s sulfur atom can participate in hydrophobic interactions or hydrogen bonding in biological targets .
  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies.

Biological Activity Trends: Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., ) show promise in oncology, with activities linked to kinase or PARG inhibition. For example, the tetrahydropyrazolo[1,5-a]pyrimidine derivative in is hypothesized to target kinases due to structural resemblance to known kinase inhibitors. Compounds with dichloromethyl substituents () demonstrate broad-spectrum anticancer activity, likely through DNA intercalation or topoisomerase inhibition.

Q & A

Q. Advanced Structure-Activity Relationship (SAR) Analysis

  • Electron-withdrawing groups (e.g., trifluoromethyl at position 2): Enhance metabolic stability and target binding affinity, as observed in pyrazolo[1,5-a]pyrimidine derivatives .
  • Hydrophobic substituents (e.g., aryl groups): Improve membrane permeability but may increase off-target effects .
    Contradictions arise in antimicrobial vs. anticancer activity; for example, 4-fluorophenyl groups enhance antibacterial potency but reduce cytotoxicity .

What analytical techniques resolve contradictions in biological data across studies?

Q. Data Contradiction Analysis

  • Molecular docking : Validate binding modes to explain divergent activities (e.g., trifluoromethyl group interactions with hydrophobic pockets) .
  • Pharmacokinetic profiling : Compare logP, plasma stability, and CYP450 inhibition to identify metabolic liabilities .
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond angles in pyrazolo[1,5-a]pyrimidine derivatives) that affect bioactivity .

How can computational methods guide the design of derivatives with improved selectivity?

Q. Advanced Computational Integration

  • Quantum chemical calculations : Predict reaction pathways and transition states to prioritize synthetically feasible derivatives .
  • Machine learning models : Train on datasets (e.g., IC₅₀ values of analogs) to predict bioactivity and toxicity .
  • Molecular dynamics simulations : Assess target-ligand binding stability over time, critical for kinase inhibitors .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced Crystallography

  • Polymorphism issues : Use mixed solvents (hexane/ethyl acetate/DCM) for slow evaporation to obtain single crystals .
  • H-bonding networks : Introduce polar groups (e.g., hydroxyethyl) to stabilize crystal packing, as seen in related pyrazole-thiophene hybrids .
  • Rigid-body restraints : Apply during refinement to resolve disordered regions in X-ray structures .

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